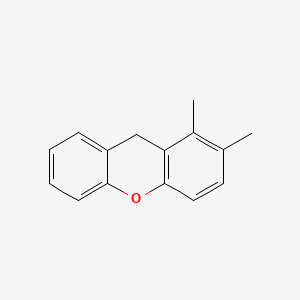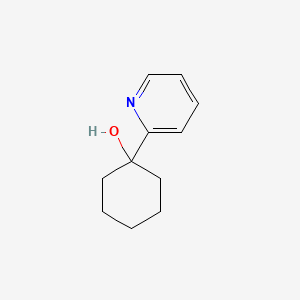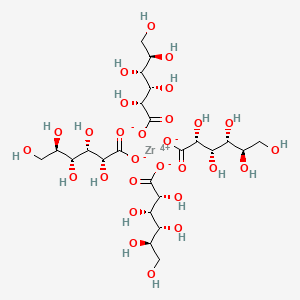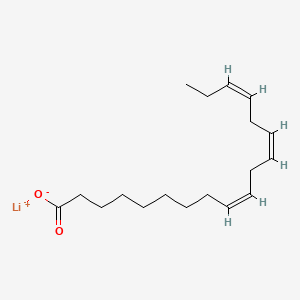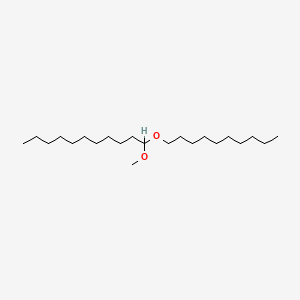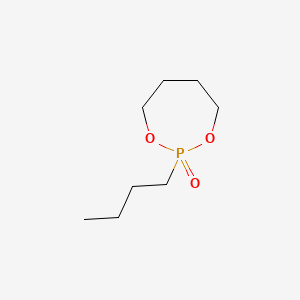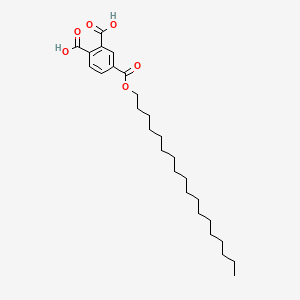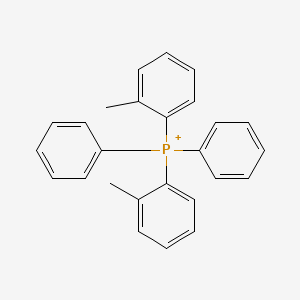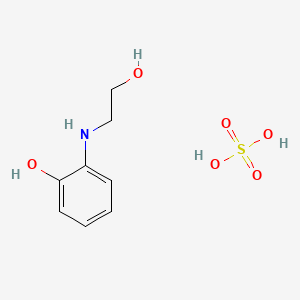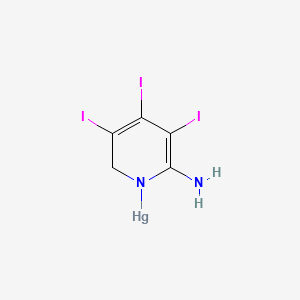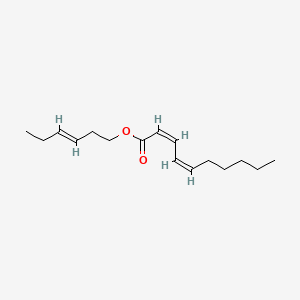![molecular formula C20H12S B12661515 Benzo[b]phenanthro[2,3-d]thiophene CAS No. 248-85-1](/img/structure/B12661515.png)
Benzo[b]phenanthro[2,3-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]phenanthro[2,3-d]thiophene is an aromatic organic compound with the molecular formula C20H12S. It is a polycyclic aromatic hydrocarbon that contains a thiophene ring fused with a phenanthrene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]phenanthro[2,3-d]thiophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzene derivatives with alkynes in the presence of a palladium catalyst. This process forms the thiophene ring through a series of cyclization and dehydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
Benzo[b]phenanthro[2,3-d]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[b]phenanthro[2,3-d]thiophene and its derivatives often involves interactions with specific molecular targets. For example, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Benzothiophene: An aromatic compound with a similar thiophene ring structure but fewer fused aromatic rings.
Benzo[b]thieno[2,3-d]thiophene: A compound with a similar core structure but different substitution patterns.
Benzo[b]naphtho[1,2-d]thiophene: Another thiophene-fused aromatic system with unique fluorescence properties.
Uniqueness: Benzo[b]phenanthro[2,3-d]thiophene stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in the development of organic electronic materials and advanced functional materials .
Properties
CAS No. |
248-85-1 |
|---|---|
Molecular Formula |
C20H12S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
10-thiapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-18-16-7-3-4-8-19(16)21-20(18)12-17(14)15/h1-12H |
InChI Key |
GDBRLJQTLSLZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


